(1S)-1-(1,4-Dioxan-2-yl)ethanol

Description

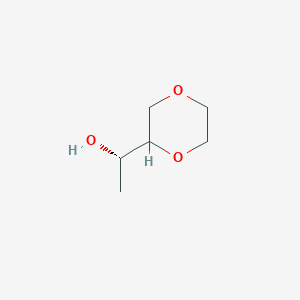

(1S)-1-(1,4-Dioxan-2-yl)ethanol is a chiral secondary alcohol featuring a 1,4-dioxane ring substituted with an ethanol group at position 1 in the S-configuration. This article compares these analogs to infer the characteristics of the target compound.

Propriétés

IUPAC Name |

(1S)-1-(1,4-dioxan-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(7)6-4-8-2-3-9-6/h5-7H,2-4H2,1H3/t5-,6?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHOKKNAPROOJQ-ZBHICJROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1COCCO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1COCCO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1372875-59-6 | |

| Record name | (1S)-1-(1,4-dioxan-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

(1S)-1-(1,4-Dioxan-2-yl)ethanol, commonly referred to as 2-(1,4-Dioxan-2-yl)ethanol, is an organic compound characterized by a 1,4-dioxane ring attached to an ethanol moiety. Its molecular formula is C6H12O3. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The presence of the dioxane ring contributes to the compound's unique chemical properties, making it a versatile solvent and reagent in organic synthesis. It is miscible with water and many organic solvents, facilitating reactions involving both polar and non-polar compounds.

Antibacterial Properties

Recent studies have indicated that this compound exhibits antibacterial activity . The compound has shown effectiveness against various bacterial strains, suggesting its potential application in developing antibacterial agents. The mechanism behind this activity may involve interaction with bacterial cell membranes or interference with metabolic pathways.

Antiviral Potential

Compounds containing dioxane rings have been explored for their antiviral properties . Research suggests that this compound may interact with viral enzymes or receptors, potentially inhibiting viral replication. Further investigations are needed to elucidate the specific mechanisms involved.

Enzyme Interaction

Studies indicate that this compound can influence enzyme activity. Its structural features may allow it to act as a modulator of enzyme interactions, which is crucial for drug design and development. The compound's hydroxyl group and dioxane ring are believed to play significant roles in these interactions .

Study on Cytotoxicity

A study evaluated the cytotoxic effects of various dioxane derivatives, including this compound. Using the MTT assay on human cancer cell lines (e.g., breast and lung cancer), the study reported varying degrees of cytotoxicity among the compounds tested. The results showed that while some derivatives exhibited significant cytotoxic effects, this compound demonstrated moderate activity .

Neuroprotective Effects

In another investigation focusing on neuroprotective properties, derivatives similar to this compound were tested for their ability to protect neuronal cells from oxidative stress. The findings suggested that these compounds could reduce reactive oxygen species (ROS) production and exhibit anti-inflammatory effects through modulation of signaling pathways such as NF-κB .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their unique features compared to this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol | Dioxane derivative | Contains dimethyl groups enhancing steric properties |

| 2-(1,3-Dioxan-2-yl)ethanol | Dioxane derivative | Different ring structure affecting reactivity |

| (S)-(1,4-Dioxan-2-yl)methanol | Chiral dioxane derivative | Used as a chiral building block in asymmetric synthesis |

Comparaison Avec Des Composés Similaires

Structural Isomerism and Stereochemistry

Key structural differences among analogs include:

- Substituent Position: Ethanol vs. methanol groups attached to the dioxane ring.

- Stereochemistry : S- or R-configuration at chiral centers.

- Functional Groups: Methoxy-ethanol chains, hydroxyl groups, or amine derivatives.

Key Observations :

- The target compound’s ethanol group at position 1 (vs. methanol at position 2 in analogs) increases molecular weight and may enhance lipophilicity.

- Stereochemistry (S/R) influences chiral interactions in biological systems, as seen in enantiomeric pairs like (2S)- and (2R)-dioxan-2-ylmethanol .

Physicochemical Properties

Physical properties of analogs highlight trends based on substituent type and position:

Key Observations :

- Methanol derivatives (e.g., (2S)-1,4-Dioxan-2-ylmethanol) exhibit lower molecular weights (118.13 g/mol) compared to ethoxy-substituted analogs (~176 g/mol).

- Ethanol derivatives like the target compound likely have higher boiling points due to increased hydrogen bonding capacity .

Key Observations :

- The methoxy-ethanol substituent in compound 3 enhances antimicrobial activity compared to simpler methanol derivatives .

- Ethanol-substituted analogs (like the target compound) may exhibit modified bioactivity due to altered solubility and membrane permeability.

Q & A

Q. What are the common synthetic routes for (1S)-1-(1,4-Dioxan-2-yl)ethanol, and how are reaction conditions optimized?

The synthesis of this compound typically involves enantioselective hydrogenation or catalytic reduction. For example, a method using palladium on activated carbon (Pd/C) under hydrogen atmosphere in ethanol achieves high yields (~89%) by carefully controlling reaction time (e.g., 18 hours) and solvent choice . Optimization includes monitoring temperature, catalyst loading, and solvent polarity to enhance selectivity and minimize racemization. Preferential crystallization or chiral chromatography may further purify the enantiomer .

Q. How is the enantiomeric purity of this compound validated in academic research?

Enantiomeric purity is determined using chiral HPLC or polarimetry, supported by nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Single-crystal X-ray diffraction (SC-XRD) provides definitive stereochemical assignment, as demonstrated in studies of analogous dioxane derivatives (e.g., resolution of (2S)-2-[(2S*,5R*,6R*)-dimethyl-dioxane] structures with R-factor = 0.038) . Additionally, comparison of experimental optical rotation values with literature data ensures consistency .

Advanced Research Questions

Q. What strategies resolve enantiomers in dioxane-containing alcohols like this compound?

Kinetic resolution via enzymatic catalysis or asymmetric synthesis using chiral auxiliaries (e.g., tert-butyl carbamates) are common. For instance, tert-butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate derivatives undergo stereoselective transformations, leveraging the dioxane ring’s rigidity to direct reactivity . Dynamic kinetic resolution (DKR) with transition-metal catalysts (e.g., Ru or Rh complexes) can also enhance enantioselectivity in redox reactions .

Q. How does the dioxane ring influence the compound’s reactivity in catalytic processes?

The 1,4-dioxane ring imposes steric and electronic effects. Its oxygen atoms stabilize transition states through hydrogen bonding or dipole interactions, as seen in boronic acid derivatives where the dioxane moiety enhances Suzuki-Miyaura coupling efficiency . The ring’s conformational rigidity also restricts rotational freedom, favoring specific reaction pathways in asymmetric catalysis .

Experimental Design & Data Analysis

Q. How should researchers design experiments to probe the biological activity of this compound?

Prioritize structure-activity relationship (SAR) studies by synthesizing analogs with modifications to the dioxane ring or ethanol group. For example, replacing the ethanol moiety with a methylamine group (as in 1-(1,4-Dioxan-2-yl)-N-methylmethanamine) alters interactions with biological targets . Use in vitro assays (e.g., enzyme inhibition or cell viability tests) paired with molecular docking to identify binding motifs .

Q. How can NMR data be interpreted to confirm the structure of this compound?

Key NMR signals include:

- ¹H NMR : Protons on the dioxane ring appear as multiplets between δ 3.5–4.5 ppm, while the chiral ethanol -CH(OH)- group shows a doublet near δ 4.0–4.2 ppm (J = 6–8 Hz) .

- ¹³C NMR : The dioxane carbons resonate at δ 60–70 ppm, and the ethanol carbon appears at δ 65–70 ppm . Coupling constants and NOESY correlations help assign stereochemistry .

Applications in Academic Research

Q. What role does this compound play in asymmetric synthesis?

This compound serves as a chiral building block for pharmaceuticals and agrochemicals. Its dioxane ring stabilizes transition states in enantioselective reactions, such as the synthesis of morpholine-sulfonamide hybrids with potential anti-inflammatory activity . It is also used to prepare chiral ligands for catalytic systems .

Q. Can this compound act as a precursor for novel materials?

Yes. Derivatives like 2-(1,4-Dioxan-2-yl)acetic acid (CAS 210647-03-3) are used to synthesize polymers with tailored solubility and thermal properties. The dioxane ring’s electron-rich structure enables applications in conductive materials or fluorescent probes .

Data Contradictions & Mitigation

Q. How to address discrepancies in reported synthetic yields for dioxane derivatives?

Variability often arises from differences in catalyst purity, solvent quality, or reaction scale. Reproduce protocols with strict control of anhydrous conditions and inert atmospheres. Cross-validate yields using multiple characterization methods (e.g., GC-MS, HPLC) .

Q. Why do biological activity results vary across studies for similar dioxane compounds?

Differences in cell lines, assay conditions (e.g., pH, temperature), or enantiomeric impurities can cause variability. Standardize assays using validated reference compounds and report enantiomeric excess (ee) for all tested samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.